

# An In-depth Technical Guide to Primary and Acquired Resistance to Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |  |  |
|----------------------|----------------|-----------|--|--|--|--|
| Compound Name:       | Amphotericin b |           |  |  |  |  |
| Cat. No.:            | B1667258       | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Amphotericin B (AmB), a polyene macrolide antibiotic, has been a cornerstone of antifungal therapy for severe systemic mycoses for over half a century. Its broad spectrum of activity and fungicidal nature make it a critical last-line defense against many invasive fungal infections. The primary mechanism of action involves binding to ergosterol, the principal sterol in the fungal cell membrane. This interaction leads to the formation of transmembrane pores or the sequestration of ergosterol into extramembranous aggregates, both of which disrupt membrane integrity, leading to leakage of intracellular ions and ultimately, cell death.[1][2] Additionally, AmB is known to induce oxidative damage through the production of reactive oxygen species (ROS), contributing to its fungicidal effect.[3][4][5]

Despite its long-standing efficacy, the emergence of both primary (intrinsic) and acquired resistance to AmB poses a significant clinical challenge. This guide provides a detailed examination of the molecular mechanisms underpinning these resistance phenotypes, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the complex biological pathways involved.

## Section 1: Primary (Intrinsic) Resistance

Primary, or intrinsic, resistance occurs in fungal species that are naturally resistant to **Amphotericin B** without prior exposure to the drug. The most clinically significant example is



Aspergillus terreus. While alterations in ergosterol content were initially investigated, studies have shown this plays a minor role in the intrinsic resistance of A. terreus.[6][7][8] The core mechanism is a highly efficient defense against oxidative stress.

## The Role of the Oxidative Stress Response (OSR)

**Amphotericin B**'s activity is linked to the generation of ROS, which causes significant cellular damage. Intrinsically resistant species, like A. terreus, have evolved robust antioxidant systems to neutralize these ROS.

- Catalases (CATs) and Superoxide Dismutases (SODs): Resistant A. terreus isolates exhibit significantly higher basal levels of catalase and superoxide dismutase activity compared to susceptible strains.[3][6][9] These enzymes are crucial for detoxifying ROS. Upon AmB treatment, resistant strains further enhance the transcription of cat and sod genes, allowing them to effectively quench the drug-induced oxidative burst.[3][9] Inhibition of these enzymes has been shown to render resistant isolates susceptible to AmB.[3][9]
- Mitochondrial Function: AmB treatment results in higher levels of mitochondrial superoxide anions in susceptible strains. In contrast, resistant isolates demonstrate a superior ability to reduce this accumulation, indicating a more effective mitochondrial and cellular antioxidant defense system.[3]

## Diagram: Oxidative Stress Response in A. terreus

The following diagram illustrates the central role of antioxidant enzymes in conferring intrinsic AmB resistance in Aspergillus terreus.





Figure 1: Intrinsic AmB Resistance via Oxidative Stress Response

Click to download full resolution via product page

Caption: Figure 1: Intrinsic AmB Resistance via Oxidative Stress Response.

## **Section 2: Acquired Resistance**

Acquired resistance develops in initially susceptible fungal populations following exposure to **Amphotericin B**. This is a rarer phenomenon compared to resistance to other antifungals like azoles but is clinically significant when it occurs. The predominant mechanisms involve modifications to the cell membrane, specifically the ergosterol biosynthesis pathway, and alterations to the cell wall.

## **Alterations in the Ergosterol Biosynthesis Pathway**



The most common mechanism of acquired AmB resistance is the reduction or complete loss of ergosterol in the fungal membrane.[2] This is typically caused by mutations in the ERG genes responsible for the multi-step synthesis of ergosterol.

- Key Gene Mutations: Loss-of-function mutations in genes such as ERG2, ERG3, ERG5, ERG6, and ERG11 are frequently implicated.[2][10] For example, mutations in ERG6 (encoding C-24 sterol methyltransferase) or ERG2 (encoding C-8 sterol isomerase) can lead to the accumulation of alternative sterols that do not bind AmB effectively, thereby conferring resistance.[11][12] Similarly, mutations in ERG3 (encoding C-5 sterol desaturase) can block the final steps of ergosterol synthesis.[10][13]
- Phenotypic Consequences: While conferring AmB resistance, the absence or alteration of
  ergosterol often comes with a fitness cost, potentially leading to slower growth or increased
  susceptibility to other stresses.[13][14] The accumulation of toxic sterol precursors can also
  occur.

## Diagram: Ergosterol Biosynthesis Pathway and Resistance

This diagram shows a simplified ergosterol synthesis pathway, highlighting the key enzymes encoded by ERG genes that are often mutated in AmB-resistant strains.





Figure 2: Ergosterol Synthesis Pathway and AmB Resistance Points

Click to download full resolution via product page

Caption: Figure 2: Ergosterol Synthesis Pathway and AmB Resistance Points.



### **Cell Wall Modifications**

The fungal cell wall, a structure absent in human cells, can also play a role in AmB resistance. An altered cell wall architecture may limit the drug's ability to reach its target in the plasma membrane.

- Increased β-Glucan Content: Some studies have reported that AmB-resistant strains of Candida and Aspergillus species have a thicker cell wall with a higher content of β-1,3-glucan.[1][15] It is hypothesized that this dense glucan network may act as a physical barrier, sequestering the drug and preventing it from reaching the cell membrane.[1][16]
- Cell Wall Integrity Pathway: The development of AmB resistance can be associated with the constitutive activation of cell wall integrity signaling pathways, such as the MAPK pathway, leading to compensatory changes in the cell wall structure.[1]

## **Section 3: Quantitative Data Summary**

The level of resistance to **Amphotericin B** is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits visible fungal growth. The following tables summarize representative quantitative data from the literature.

Table 1: Examples of Amphotericin B MIC Changes in Resistant Fungal Isolates

| Fungal<br>Species      | Resistance<br>Mechanism      | Susceptible<br>MIC (µg/mL) | Resistant<br>MIC (µg/mL) | Fold<br>Increase | Reference |
|------------------------|------------------------------|----------------------------|--------------------------|------------------|-----------|
| Candida<br>Iusitaniae  | ERG6 gene disruption         | 0.094                      | 8.0 - 12.0               | 85-128x          | [11]      |
| Candidozyma<br>auris   | Acquired<br>ERG3<br>mutation | 0.19                       | >32                      | >168x            | [10]      |
| Aspergillus<br>terreus | Intrinsic (High<br>Catalase) | 0.21 (A.<br>fumigatus)     | 1.70                     | ~8x              | [6]       |

Table 2: Key Genes and Mutations Associated with Acquired AmB Resistance



| Gene  | Encoded<br>Enzyme                    | Fungal<br>Species                     | Consequence of Mutation                                                 | References  |
|-------|--------------------------------------|---------------------------------------|-------------------------------------------------------------------------|-------------|
| ERG2  | C-8 sterol<br>isomerase              | Candida<br>glabrata, C.<br>albicans   | Accumulation of alternative sterols, loss of ergosterol                 | [2][12]     |
| ERG3  | C-5 sterol<br>desaturase             | Candida auris, C. albicans            | Block in late-<br>stage ergosterol<br>synthesis                         | [2][10][13] |
| ERG6  | C-24 sterol<br>methyltransferas<br>e | Candida<br>lusitaniae, C.<br>glabrata | Block in an early step, accumulation of zymosterol                      | [11][12]    |
| ERG11 | Lanosterol 14-α-<br>demethylase      | Candida spp.                          | Altered sterol<br>profile, often<br>linked to azole<br>cross-resistance | [2]         |

## **Section 4: Experimental Protocols**

Characterizing AmB resistance requires a combination of microbiological, biochemical, and molecular techniques.

## Antifungal Susceptibility Testing (AST) - Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.

 Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, pure colonies. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to reach the final desired inoculum concentration (e.g., 0.5–2.5 x 10<sup>3</sup> CFU/mL).



- Drug Dilution: Prepare a stock solution of **Amphotericin B**. Perform serial twofold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of final concentrations (e.g., 16 to 0.03 μg/mL).
- Inoculation: Add 100 μL of the standardized fungal inoculum to each well of the microtiter plate containing 100 μL of the drug dilutions. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
- Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
- Reading the MIC: The MIC is determined as the lowest concentration of Amphotericin B
  that causes a complete inhibition of visible growth.

## **Fungal Sterol Extraction and Analysis**

This protocol provides a general workflow for analyzing the sterol composition of fungal cells.

- Cell Culture and Harvesting: Grow a sufficient quantity of fungal cells (e.g., 10<sup>8</sup> cells) in a suitable liquid medium to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with sterile distilled water.
- Saponification: Resuspend the cell pellet in 25% alcoholic potassium hydroxide (w/v). Incubate in a water bath at 80-90°C for 1-2 hours to hydrolyze lipids and release sterols.
- Sterol Extraction: After cooling, add an equal volume of sterile water. Extract the non-saponifiable lipids (containing the sterols) by adding an organic solvent like n-heptane or hexane. Vortex vigorously and centrifuge to separate the phases. Carefully collect the upper organic phase. Repeat the extraction two more times.
- Drying and Derivatization: Evaporate the pooled organic solvent to dryness under a stream
  of nitrogen. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the dried
  sterols are often derivatized (e.g., silylated) to increase their volatility.
- Analysis: Reconstitute the sample in a suitable solvent and inject it into a GC-MS system.
   Identify and quantify sterols by comparing their retention times and mass spectra to known ergosterol and precursor standards.



## Diagram: Experimental Workflow for AmB Resistance Characterization

This workflow outlines the logical progression of experiments to identify and characterize the mechanism of AmB resistance in a clinical fungal isolate.



Figure 3: Workflow for Characterizing AmB Resistance

Click to download full resolution via product page

Caption: Figure 3: Workflow for Characterizing AmB Resistance.



### **Conclusion and Future Directions**

Resistance to **Amphotericin B**, while less common than resistance to other antifungal classes, is a serious clinical concern. Primary resistance, exemplified by A. terreus, is primarily driven by a potent oxidative stress response. Acquired resistance is most frequently linked to mutations in the ergosterol biosynthesis pathway, which eliminate the drug's primary target. A deeper understanding of these mechanisms is vital for drug development professionals.

#### Future research should focus on:

- Developing Adjuvant Therapies: For intrinsically resistant organisms, targeting the oxidative stress response with pro-oxidant compounds could be a strategy to restore AmB susceptibility.[4]
- Novel Drug Formulations: Creating new AmB formulations that may be effective even with reduced ergosterol content.
- Rapid Molecular Diagnostics: Designing molecular assays to quickly detect known resistance mutations in ERG genes, allowing for faster clinical decision-making.
- Exploring Other Mechanisms: Investigating less-understood resistance mechanisms, such as alterations in drug transport or membrane lipid composition, could reveal new therapeutic targets.[17]

By continuing to unravel the complex interplay of factors that lead to AmB resistance, the scientific community can work towards preserving the efficacy of this vital antifungal agent and developing novel strategies to combat life-threatening fungal infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. Cell Wall Changes in Amphotericin B-Resistant Strains from Candida tropicalis and Relationship with the Immune Responses Elicited by the Host PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Stress Response Tips the Balance in Aspergillus terreus Amphotericin B Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphotericin B Resistance in Aspergillus terreus Is Overpowered by Coapplication of Prooxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential Basis for Amphotericin B Resistance in Aspergillus terreus PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. New insight into amphotericin B resistance in Aspergillus terreus PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative Stress Response Tips the Balance in Aspergillus terreus Amphotericin B Resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acquired amphotericin B resistance attributed to a mutated ERG3 in Candidozyma auris
   PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. ERG6 and ERG2 Are Major Targets Conferring Reduced Susceptibility to Amphotericin B in Clinical Candida glabrata Isolates in Kuwait - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acquired amphotericin B resistance attributed to a mutated ERG3 in Candidozyma auris
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acquired amphotericin B resistance leads to fitness trade-offs that can be mitigated by compensatory evolution in Candida auris PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fungal Cell Wall: Emerging Antifungals and Drug Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 17. Genomewide Elucidation of Drug Resistance Mechanisms for Systemically Used Antifungal Drugs Amphotericin B, Caspofungin, and Voriconazole in the Budding Yeast -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Primary and Acquired Resistance to Amphotericin B]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1667258#primary-and-acquired-resistance-to-amphotericin-b]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com